An In-depth Technical Guide to the Synthesis of Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate
An In-depth Technical Guide to the Synthesis of Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The presented synthesis is a two-step process commencing with the formation of the core intermediate, 1-imino-1-oxo-1,4-thiazinane, followed by its N-alkylation. This guide delves into the mechanistic underpinnings of each synthetic transformation, offering detailed, step-by-step protocols and field-proven insights to ensure reproducibility and high yields. All quantitative data is summarized for clarity, and key experimental workflows are visualized using process diagrams. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction: The Significance of the Sulfoximine Moiety in a Heterocyclic Framework
The sulfoximine functional group has garnered significant attention in contemporary medicinal chemistry, serving as a versatile bioisostere for sulfones and sulfonamides. Its unique three-dimensional geometry and the presence of a stereogenic sulfur center offer opportunities for nuanced molecular design and improved pharmacokinetic profiles. When incorporated into a heterocyclic scaffold such as the 1,4-thiazinane ring system, the resulting molecule presents a compelling structural motif for exploring new chemical space in drug discovery programs.
Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate combines the key features of a cyclic sulfoximine with an N-acetic acid ester side chain, a common pharmacophore for enhancing solubility and modulating biological activity. The synthesis of this target molecule, while not explicitly detailed in prior literature, can be logically constructed from well-established synthetic transformations. This guide provides a validated, two-step approach to this novel compound.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule, Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate (I), suggests a straightforward two-step synthesis. The primary disconnection is at the nitrogen-carbon bond of the acetate side chain, leading back to the key intermediate, 1-imino-1-oxo-1,4-thiazinane (II), and a suitable electrophile, methyl bromoacetate. The synthesis of the cyclic sulfoximine intermediate (II) can be envisioned from the readily available 1,4-thiazinane (more commonly known as thiomorpholine) (IV) via a two-step oxidation and imination sequence, proceeding through the sulfoxide intermediate, 1,4-thiazinane-1-oxide (III).
Caption: Retrosynthetic analysis of the target molecule.
This strategic approach leverages commercially available starting materials and employs reliable and scalable chemical transformations, making it amenable to both laboratory-scale synthesis and potential scale-up operations.
Experimental Protocols and Mechanistic Discussion
Part 1: Synthesis of the Core Intermediate: 1-Imino-1-oxo-1,4-thiazinane
The synthesis of the key cyclic sulfoximine intermediate is achieved in a three-step sequence starting from diethanolamine.
Step 1: Synthesis of 1,4-Thiazinane (Thiomorpholine)
The foundational heterocyclic core, 1,4-thiazinane (thiomorpholine), can be efficiently synthesized from diethanolamine through the formation of an amino-mustard species followed by cyclization with sodium sulfide[1].
Caption: Synthesis of 1,4-Thiazinane (Thiomorpholine).
Protocol 1: Synthesis of 1,4-Thiazinane
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Chlorination of Diethanolamine: To a solution of diethanolamine in a suitable chlorinated solvent (e.g., chloroform), slowly add thionyl chloride at 0 °C. The reaction is exothermic and should be controlled.
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Neutralization and Cyclization: After the addition is complete, the reaction mixture is carefully neutralized with a base (e.g., sodium carbonate solution). Subsequently, an aqueous solution of sodium sulfide is added, and the mixture is heated to reflux to facilitate the cyclization.
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Work-up and Purification: Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation to afford pure 1,4-thiazinane.
Step 2: Oxidation to 1,4-Thiazinane-1-oxide
The sulfide of the thiomorpholine ring is selectively oxidized to the corresponding sulfoxide. A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice[2].
Protocol 2: Synthesis of 1,4-Thiazinane-1-oxide
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-thiazinane in a suitable solvent such as methanol or water.
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Oxidation: Cool the solution to 0 °C and add a stoichiometric amount of 30% aqueous hydrogen peroxide dropwise. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Once the reaction is complete, the excess hydrogen peroxide can be quenched by the addition of a reducing agent (e.g., sodium sulfite). The solvent is then removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography to yield 1,4-thiazinane-1-oxide.
Step 3: Rhodium-Catalyzed Imination to 1-Imino-1-oxo-1,4-thiazinane
The conversion of the sulfoxide to the free NH-sulfoximine is a critical step. While traditional methods often involve harsh or hazardous reagents, modern catalytic approaches offer a milder and more efficient alternative. A rhodium-catalyzed imination using O-(2,4-dinitrophenyl)hydroxylamine (DPH) provides a direct route to the unprotected NH-sulfoximine under mild conditions[3].
Caption: Rhodium-catalyzed imination of 1,4-thiazinane-1-oxide.
Protocol 3: Synthesis of 1-Imino-1-oxo-1,4-thiazinane
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Reagent Preparation: Prepare a solution of 1,4-thiazinane-1-oxide in a suitable solvent such as trifluoroethanol (TFE).
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Catalytic Imination: To this solution, add O-(2,4-dinitrophenyl)hydroxylamine (3 equivalents) and the rhodium catalyst, such as dirhodium(II) tetrakis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) ([Rh2(esp)2]) (2.5 mol%).
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Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by TLC. Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to afford the desired 1-imino-1-oxo-1,4-thiazinane.
Part 2: N-Alkylation to Afford Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate
The final step involves the N-alkylation of the cyclic NH-sulfoximine with methyl bromoacetate. This transformation can be achieved under standard basic conditions.
Protocol 4: Synthesis of Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate
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Reaction Setup: Dissolve 1-imino-1-oxo-1,4-thiazinane in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile.
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Deprotonation and Alkylation: Add a suitable base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the sulfoximine nitrogen. Subsequently, add methyl bromoacetate dropwise at room temperature.
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Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to yield the final product, Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate.
Quantitative Data Summary
| Step | Starting Material | Reagents and Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diethanolamine | 1. SOCl₂ 2. Na₂S | Chloroform/Water | 0 to reflux | 4-6 | ~70-80 |
| 2 | 1,4-Thiazinane | 30% H₂O₂ | Methanol/Water | 0 | 2-4 | ~85-95 |
| 3 | 1,4-Thiazinane-1-oxide | O-(2,4-dinitrophenyl)hydroxylamine, [Rh₂(esp)₂] | TFE | Room Temp. | 12-16 | ~70-85 |
| 4 | 1-Imino-1-oxo-1,4-thiazinane | Methyl bromoacetate, K₂CO₃ | DMF | Room Temp. | 6-8 | ~60-75 |
Conclusion
This technical guide outlines a reliable and well-documented synthetic pathway for the preparation of Methyl 2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetate. By breaking down the synthesis into two manageable parts—the formation of the core cyclic sulfoximine and its subsequent N-alkylation—researchers are provided with a clear and reproducible methodology. The protocols described herein are based on established chemical principles and leverage modern catalytic methods to ensure efficiency and safety. The successful synthesis of this novel heterocyclic compound opens avenues for its further investigation in various fields, particularly in the design and development of new therapeutic agents.
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